N-(piperidin-4-yl)pyridin-3-amine dihydrochloride
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Overview
Description
N-(piperidin-4-yl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H15N3.2ClH. It is a heterocyclic amine that contains both piperidine and pyridine rings, making it a valuable building block in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been known to exhibit a wide range of biological activities, including antiproliferative activity by inhibiting tubulin polymerization .
Mode of Action
It’s worth noting that piperidine derivatives have been reported to interact with their targets through various mechanisms, such as inhibition of enzyme activity .
Result of Action
It’s worth noting that compounds with a piperidine nucleus have been known to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)pyridin-3-amine dihydrochloride typically involves the reaction of piperidine with pyridine derivatives under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often require elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that include cyclization, hydrogenation, and amination reactions. These processes are optimized for large-scale production to ensure cost-effectiveness and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(piperidin-4-yl)pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog that lacks the pyridine ring.
Pyridine: A simpler analog that lacks the piperidine ring.
N-(piperidin-4-yl)benzamide: A compound with similar structural features but different functional groups.
Uniqueness
N-(piperidin-4-yl)pyridin-3-amine dihydrochloride is unique due to its combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
1010827-02-7 |
---|---|
Molecular Formula |
C10H17Cl2N3 |
Molecular Weight |
250.2 |
Purity |
0 |
Origin of Product |
United States |
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